Methyl 4-isopropyl-2-oxopyrrolidine-3-carboxylate
Description
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Properties
IUPAC Name |
methyl 2-oxo-4-propan-2-ylpyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-5(2)6-4-10-8(11)7(6)9(12)13-3/h5-7H,4H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZXWJIRZPILAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNC(=O)C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure Analysis of 4-isopropyl-2-oxopyrrolidine-3-carboxylic acid methyl ester
Foreword: Unveiling the Molecular Architecture of a Novel Pyrrolidone Derivative
To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide offers a comprehensive exploration into the chemical structure analysis of 4-isopropyl-2-oxopyrrolidine-3-carboxylic acid methyl ester. The pyrrolidone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Understanding the precise molecular architecture of novel derivatives, such as the subject of this guide, is a critical first step in elucidating its structure-activity relationship (SAR) and unlocking its therapeutic potential. This document is structured to provide not just a series of analytical protocols, but a logical and insightful narrative into why specific techniques are chosen and how the resulting data is interpreted to build a cohesive and validated structural assignment. We will proceed with the assumption that the target molecule has been synthesized and purified, and our objective is to unequivocally confirm its chemical identity.
I. The Strategic Approach to Structural Elucidation
The analytical strategy for a novel small molecule like 4-isopropyl-2-oxopyrrolidine-3-carboxylic acid methyl ester is predicated on a multi-technique approach to ensure a self-validating and unambiguous structural assignment. We will employ a trifecta of core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and their combined data will afford us a high-confidence confirmation of the molecule's identity.
II. Synthesis Pathway: A Rationale for its Formation
While a detailed synthesis protocol is beyond the primary scope of this analytical guide, a plausible synthetic route informs our understanding of the expected product and potential byproducts. A common approach to substituted pyrrolidines involves multi-component reactions or cycloadditions.[2] A likely synthesis for our target molecule would involve the esterification of the parent carboxylic acid, 4-isopropyl-2-oxopyrrolidine-3-carboxylic acid. The parent acid itself can be synthesized through various established methods for creating substituted pyrrolidines.[3][4]
The choice of methanol in the presence of an acid catalyst (e.g., sulfuric acid) for the esterification is a standard, cost-effective, and high-yielding method for converting carboxylic acids to their corresponding methyl esters.[3] This synthetic context is crucial as it sets our expectation for the presence of the key functional groups: a γ-lactam, an isopropyl group, and a methyl ester.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the carbon-hydrogen framework. For 4-isopropyl-2-oxopyrrolidine-3-carboxylic acid methyl ester, both ¹H and ¹³C NMR will be indispensable.
Predicted ¹H NMR Spectral Data
The following table outlines the predicted proton NMR signals for the target molecule, assuming a deuterated chloroform (CDCl₃) solvent. The chemical shifts (δ) are estimated based on known values for similar pyrrolidone and ester-containing structures.[2][5][6][7]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~ 6.5 - 7.5 | Broad Singlet | 1H | N-H | The lactam proton is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen. Its chemical shift can be variable and is dependent on concentration and solvent. |
| ~ 3.75 | Singlet | 3H | O-CH₃ | The methyl ester protons are in a magnetically equivalent environment and will appear as a sharp singlet. |
| ~ 3.4 - 3.6 | Multiplet | 2H | C5-H₂ | These methylene protons are adjacent to the lactam nitrogen and are expected to be diastereotopic, leading to a complex multiplet. |
| ~ 3.2 - 3.4 | Doublet of Doublets | 1H | C3-H | This proton is coupled to the proton at C4, and its chemical shift is influenced by the adjacent ester and the pyrrolidone ring. |
| ~ 2.4 - 2.6 | Multiplet | 1H | C4-H | This proton is coupled to the proton at C3 and the methine proton of the isopropyl group. |
| ~ 1.8 - 2.0 | Multiplet | 1H | CH (CH₃)₂ | The methine proton of the isopropyl group will be a multiplet due to coupling with the adjacent diastereotopic methyl groups and the proton at C4. |
| ~ 0.9 - 1.1 | Doublet | 6H | CH(C H₃)₂ | The two methyl groups of the isopropyl substituent are diastereotopic and will likely appear as two distinct doublets, though they may overlap to form what appears as a single doublet. |
Predicted ¹³C NMR Spectral Data
The predicted carbon NMR signals are tabulated below, providing a map of the carbon skeleton.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~ 175 | C2 (C =O, lactam) | The carbonyl carbon of the γ-lactam is expected in this region. |
| ~ 172 | C =O (ester) | The ester carbonyl carbon is typically found at a slightly lower chemical shift than the amide carbonyl. |
| ~ 52 | O-C H₃ | The methyl carbon of the ester. |
| ~ 48 | C3 | The carbon bearing the ester group. |
| ~ 45 | C5 | The methylene carbon adjacent to the lactam nitrogen. |
| ~ 40 | C4 | The carbon bearing the isopropyl group. |
| ~ 30 | C H(CH₃)₂ | The methine carbon of the isopropyl group. |
| ~ 20 | CH(C H₃)₂ | The methyl carbons of the isopropyl group. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals and determine the multiplicities and coupling constants.
IV. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through its fragmentation pattern. For our target molecule, with a molecular formula of C₉H₁₅NO₃, the expected monoisotopic mass is approximately 185.1052 g/mol .
Predicted Mass Spectrum Fragmentation
Under electron ionization (EI), the following key fragments are anticipated.[8][9][10]
| Predicted m/z | Fragment Ion | Rationale for Fragmentation |
| 185 | [M]⁺ | The molecular ion peak. |
| 170 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group. |
| 154 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. |
| 142 | [M - C₃H₇]⁺ | Loss of the isopropyl radical. |
| 126 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |
| 84 | [C₄H₆NO]⁺ | Cleavage of the pyrrolidone ring. |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas or liquid chromatograph.
-
Ionization: Utilize electron ionization (EI) for fragmentation analysis and electrospray ionization (ESI) for accurate mass determination of the molecular ion.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and key fragments.
-
High-Resolution MS (HRMS): Perform HRMS to confirm the elemental composition of the molecular ion, which should match C₉H₁₅NO₃.
V. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by their characteristic vibrational frequencies.
Predicted FTIR Absorption Bands
The following table summarizes the expected key IR absorption bands for our target molecule.[11][12]
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3200 | N-H stretch | Secondary amide (lactam) |
| 2960-2850 | C-H stretch | Aliphatic (isopropyl and ring CH/CH₂) |
| ~ 1735 | C=O stretch | Ester |
| ~ 1680 | C=O stretch | Amide (γ-lactam) |
| ~ 1200 | C-O stretch | Ester |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the expected functional groups.
VI. Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the analytical process, from the synthesized compound to the final structural confirmation.
Caption: A workflow diagram illustrating the multi-technique approach to structural elucidation.
VII. Conclusion: A Confirmed Molecular Identity
By systematically applying NMR spectroscopy, mass spectrometry, and FTIR spectroscopy, and by critically analyzing the resulting data, we can build a comprehensive and validated structural profile of 4-isopropyl-2-oxopyrrolidine-3-carboxylic acid methyl ester. The convergence of the predicted and experimental data from these orthogonal techniques provides the high degree of confidence required in research and drug development. This rigorous analytical approach ensures that subsequent biological and pharmacological studies are based on a well-characterized and unambiguous molecular entity.
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An In-Depth Technical Guide to the Stereochemistry and Chirality of Methyl 4-isopropyl-2-oxopyrrolidine-3-carboxylate
This guide provides a comprehensive technical overview of the stereochemical intricacies of Methyl 4-isopropyl-2-oxopyrrolidine-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural possibilities, stereoselective synthesis, and the analytical techniques required for its complete stereochemical characterization. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and understanding its three-dimensional arrangement is paramount for modulating biological activity.[1][2]
Introduction: The Significance of Stereoisomerism
The γ-lactam (pyrrolidin-2-one) ring is a core component of numerous natural products and pharmacologically active compounds.[3][4] The biological effects of such molecules are intrinsically linked to their three-dimensional structure. Methyl 4-isopropyl-2-oxopyrrolidine-3-carboxylate possesses two stereogenic centers, giving rise to a fascinating and challenging stereochemical landscape. The precise spatial orientation of the isopropyl group at the C4 position and the methoxycarbonyl group at the C3 position dictates the molecule's interaction with chiral biological targets such as enzymes and receptors. Consequently, the ability to synthesize and characterize each stereoisomer is a critical step in drug discovery and development.
The Four Stereoisomers: A Structural Overview
Methyl 4-isopropyl-2-oxopyrrolidine-3-carboxylate has two chiral centers at the C3 and C4 positions. This results in the existence of four possible stereoisomers: (3R, 4R), (3S, 4S), (3R, 4S), and (3S, 4R). These isomers are grouped into two pairs of enantiomers, which are diastereomerically related to each other.
-
(3R, 4R) and (3S, 4S): This pair of enantiomers has a trans relationship between the substituents at C3 and C4.
-
(3R, 4S) and (3S, 4R): This pair of enantiomers has a cis relationship between the substituents at C3 and C4.
The distinction between these diastereomers (cis vs. trans) is crucial, as they possess different physical properties (e.g., melting points, boiling points, and NMR spectra) and can exhibit significantly different biological activities.
Diagram: Stereoisomeric Relationships
Caption: Relationships between the four stereoisomers.
Strategies for Stereoselective Synthesis
Controlling the stereochemical outcome of a reaction is a central goal of modern organic synthesis. For Methyl 4-isopropyl-2-oxopyrrolidine-3-carboxylate, several strategies can be envisioned to achieve high diastereoselectivity and enantioselectivity.
Substrate-Controlled Synthesis
One of the most common approaches involves using a chiral starting material to direct the stereochemistry of the newly formed chiral centers.[1] For instance, a synthesis could commence from an enantiomerically pure amino acid, such as L-valine, which would pre-determine the stereochemistry at the C4 position. Subsequent cyclization and introduction of the ester group at C3 would then be influenced by the existing stereocenter.
Asymmetric Catalysis
The use of chiral catalysts to control the formation of stereocenters is a powerful and efficient method.[5] An asymmetric Michael addition reaction, for example, could be employed to construct the pyrrolidine ring with high enantiomeric excess.[6][7]
Diagram: General Synthetic Workflow
Caption: A conceptual workflow for stereoselective synthesis.
Experimental Protocol: Diastereoselective Synthesis (Hypothetical)
This protocol outlines a plausible, though hypothetical, route to demonstrate the principles of stereoselective synthesis for this class of compounds.
-
Step 1: Formation of an Enamine. React (R)-2-amino-3-methylbutanoic acid (D-Valine) methyl ester with a suitable ketone to form a chiral imine.
-
Step 2: Michael Addition. Treat the resulting imine with methyl acrylate in the presence of a Lewis acid to induce a diastereoselective Michael addition.
-
Scientist's Note: The choice of Lewis acid is critical for achieving high diastereoselectivity by coordinating to both the imine and the acrylate, thereby creating a rigid transition state that favors one stereochemical outcome.
-
-
Step 3: Reductive Cyclization. The Michael adduct is then subjected to reductive amination conditions (e.g., hydrogenation over a palladium catalyst) to simultaneously reduce the imine and induce cyclization to the lactam.[1]
-
Step 4: Purification. The resulting diastereomeric mixture is purified by column chromatography to isolate the desired stereoisomer.
Chiral Separation and Analysis
Even with highly optimized stereoselective syntheses, the final product may contain minor amounts of other stereoisomers. Therefore, robust analytical methods are required for both purification and stereochemical confirmation. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[8][9]
Chiral HPLC Method Development
The separation of enantiomers requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are often the first choice due to their broad applicability.
Protocol: Chiral HPLC Method Development
-
Column Selection: Begin with a polysaccharide-based CSP, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® AD-H or Chiralcel® OD-H).
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of n-Hexane and Isopropanol (IPA) in a 90:10 ratio. If separation is not achieved, screen different ratios (e.g., 80:20, 70:30). Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can improve peak shape.
-
Reversed Phase: If normal phase is unsuccessful, switch to a reversed-phase compatible chiral column and a mobile phase of acetonitrile and water.
-
-
Optimization: Once baseline separation is achieved, optimize the flow rate and temperature to improve resolution and reduce analysis time.
-
Quantification: Integrate the peak areas of the separated enantiomers to determine the enantiomeric excess (ee%) of the sample.
| Parameter | Starting Condition | Rationale |
| Column | Polysaccharide-based CSP | Broad selectivity for a wide range of chiral compounds. |
| Mobile Phase | n-Hexane/Isopropanol | Good starting point for many neutral and acidic compounds. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 210 nm | The lactam carbonyl group provides sufficient UV absorbance. |
Spectroscopic and Chiroptical Characterization
While chiral HPLC can confirm enantiomeric purity, it does not reveal the absolute configuration of the separated enantiomers. A combination of spectroscopic and chiroptical techniques is necessary for complete stereochemical assignment.
NMR Spectroscopy for Relative Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry (cis vs. trans) of diastereomers.[10]
-
1H NMR Coupling Constants: The coupling constant (J-value) between the protons at C3 and C4 can provide information about their dihedral angle. Generally, a larger J-value is observed for trans protons compared to cis protons.
-
Nuclear Overhauser Effect (NOE): NOE spectroscopy (e.g., NOESY or ROESY) detects through-space interactions between protons that are close to each other.[11] For the cis isomers, an NOE correlation would be expected between the protons on C3 and C4, whereas this would be absent or very weak for the trans isomers.
| Isomer | Expected 3JH3-H4 (Hz) | Expected NOE between H3 and H4 |
| Trans | ~ 8-10 Hz | Weak or Absent |
| Cis | ~ 4-6 Hz | Strong |
Chiroptical Methods for Absolute Configuration
Determining the absolute configuration (R or S) is the final step in a complete stereochemical analysis. While X-ray crystallography is the definitive method, it requires a suitable single crystal, which may not always be obtainable.[12][13] Chiroptical methods provide an alternative for molecules in solution.[14][15]
-
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light. Enantiomers produce mirror-image ECD spectra. By comparing the experimental ECD spectrum to spectra predicted by quantum chemical calculations for a known configuration (e.g., the (3R, 4R)-isomer), the absolute configuration of the sample can be determined.[14]
-
Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD and provides a wealth of stereochemical information. It is particularly powerful for determining the absolute configuration of complex molecules, often used in conjunction with ECD to increase the confidence of the assignment.[15]
Conclusion
The stereochemistry of Methyl 4-isopropyl-2-oxopyrrolidine-3-carboxylate presents a significant but manageable challenge. A systematic approach combining stereoselective synthesis, chiral chromatography, and advanced spectroscopic techniques is essential for the isolation and unambiguous characterization of all four stereoisomers. This detailed understanding is a prerequisite for any meaningful investigation into their pharmacological properties and is a cornerstone of modern drug development.
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 12. Short Stereoselective Synthesis of α-Substituted γ-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Reagents for the Decarboxylation of Methyl 4-isopropyl-2-oxopyrrolidine-3-carboxylate
Introduction: The Strategic Importance of Decarboxylation in Pyrrolidinone Synthesis
The pyrrolidinone scaffold is a privileged structural motif found in a vast array of pharmaceuticals and biologically active compounds.[1][2] The synthesis of substituted pyrrolidinones often involves the construction of a β-keto ester intermediate, such as Methyl 4-isopropyl-2-oxopyrrolidine-3-carboxylate. The subsequent removal of the carboxyl group, a process known as decarboxylation, is a critical transformation to yield the desired 4-substituted pyrrolidin-2-one. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selection of appropriate reagents and protocols for the efficient decarboxylation of this key intermediate. We will delve into the mechanistic underpinnings of various methods, offering field-proven insights to ensure successful and reproducible outcomes.
Chemical Transformation Overview
The target transformation involves the conversion of Methyl 4-isopropyl-2-oxopyrrolidine-3-carboxylate to 4-isopropylpyrrolidin-2-one through the removal of the methoxycarbonyl group.
Figure 1: General scheme for the decarboxylation of Methyl 4-isopropyl-2-oxopyrrolidine-3-carboxylate.
Methodologies for Decarboxylation
The decarboxylation of β-keto esters can be achieved under various conditions, broadly categorized as neutral/mild (Krapcho decarboxylation) or harsh (acidic or basic hydrolysis followed by thermal decarboxylation).[3][4] The choice of method depends on the substrate's sensitivity to acid, base, and heat.
Krapcho Decarboxylation: The Mild and Efficient Approach
The Krapcho decarboxylation is a powerful and often preferred method for the dealkoxycarbonylation of esters bearing an electron-withdrawing group at the β-position, such as β-keto esters.[5][6] This reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures in the presence of a salt, most commonly a halide like lithium chloride (LiCl) or sodium chloride (NaCl).[7][8]
Mechanism of Action: The reaction is believed to proceed via a nucleophilic attack of the halide ion on the methyl group of the ester in an SN2 fashion.[9] This is followed by the loss of methyl halide and subsequent decarboxylation of the resulting carboxylate intermediate to form an enolate, which is then protonated by a trace amount of water in the solvent to yield the final product.[9]
Figure 2: Simplified workflow of the Krapcho decarboxylation mechanism.
Advantages:
-
Mild Conditions: Operates under near-neutral pH, making it suitable for substrates with acid- or base-sensitive functional groups.[6][7]
-
High Yields: Generally provides good to excellent yields of the decarboxylated product.
-
Chemoselectivity: Often selectively removes the ester group without affecting other functional groups.[9]
Acid-Catalyzed Hydrolysis and Decarboxylation
This traditional method involves two distinct steps: the hydrolysis of the ester to a carboxylic acid, followed by thermal decarboxylation of the resulting β-keto acid.[10][11]
Mechanism of Action: The ester is first hydrolyzed under acidic conditions (e.g., aqueous HCl or H₂SO₄) to the corresponding β-keto acid. Upon heating, the β-keto acid undergoes decarboxylation through a cyclic six-membered transition state, leading to the formation of an enol which then tautomerizes to the more stable ketone (in this case, the lactam).[4][12]
Advantages:
-
Readily Available Reagents: Utilizes common and inexpensive laboratory acids.
Disadvantages:
-
Harsh Conditions: The use of strong acids and high temperatures can lead to side reactions or decomposition of sensitive substrates.
-
Two-Step Process: Requires isolation of the intermediate β-keto acid in some cases, which can be unstable.[13]
Base-Mediated Saponification and Decarboxylation
Similar to the acidic method, this approach first involves the saponification of the ester to a carboxylate salt using a base like sodium hydroxide or potassium hydroxide.[3] Acidification then generates the β-keto acid, which is subsequently decarboxylated by heating.
Mechanism of Action: The ester is hydrolyzed under basic conditions to form a carboxylate salt. After an acidic workup to protonate the carboxylate, the resulting β-keto acid is heated to induce decarboxylation, following the same mechanism as in the acid-catalyzed pathway.
Advantages:
-
Effective for Hindered Esters: Saponification can be effective for sterically hindered esters that are resistant to acid hydrolysis.
Disadvantages:
-
Harsh Conditions: Strong bases can cause other unwanted reactions, such as enolization and subsequent side reactions.
-
Multi-Step Procedure: Involves saponification, acidification, and then decarboxylation, making it a lengthier process.
Comparative Summary of Decarboxylation Methods
| Method | Reagents | Solvent | Temperature (°C) | Reaction Time | Advantages | Disadvantages |
| Krapcho Decarboxylation | LiCl, H₂O | DMSO | 120-180 | 2-24 h | Mild, high yields, one-pot | High temperature, requires aprotic polar solvent |
| Acidic Hydrolysis & Decarboxylation | HCl or H₂SO₄, H₂O | Water, Dioxane | Reflux | 6-48 h | Inexpensive reagents | Harsh conditions, potential for side reactions |
| Basic Saponification & Decarboxylation | NaOH or KOH, H₂O; then HCl | Water, Ethanol | Reflux | 8-48 h | Good for hindered esters | Harsh conditions, multi-step, potential for side reactions |
Experimental Protocols
Protocol 1: Krapcho Decarboxylation of Methyl 4-isopropyl-2-oxopyrrolidine-3-carboxylate
This protocol is recommended as the primary method due to its mildness and efficiency.
Materials:
-
Methyl 4-isopropyl-2-oxopyrrolidine-3-carboxylate
-
Lithium chloride (LiCl), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-isopropyl-2-oxopyrrolidine-3-carboxylate (1.0 eq).
-
Add anhydrous lithium chloride (1.2 - 2.0 eq).
-
Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of 0.1-0.5 M of the starting material.
-
Add a small amount of deionized water (1.0 - 2.0 eq).
-
Heat the reaction mixture to 150-170 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine (2 x volume of organic layer).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure 4-isopropylpyrrolidin-2-one.
Protocol 2: Acid-Catalyzed Hydrolysis and Decarboxylation
This protocol should be considered if the Krapcho decarboxylation is not successful or if the necessary reagents are unavailable.
Materials:
-
Methyl 4-isopropyl-2-oxopyrrolidine-3-carboxylate
-
Hydrochloric acid (HCl), 6 M
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 4-isopropyl-2-oxopyrrolidine-3-carboxylate (1.0 eq) in 6 M hydrochloric acid.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure 4-isopropylpyrrolidin-2-one.
Conclusion
The decarboxylation of Methyl 4-isopropyl-2-oxopyrrolidine-3-carboxylate is a key step in the synthesis of 4-isopropylpyrrolidin-2-one. For this transformation, the Krapcho decarboxylation is highly recommended due to its mild reaction conditions and high efficiency, which are particularly advantageous for preserving the integrity of the pyrrolidinone ring system. While acidic and basic hydrolysis followed by thermal decarboxylation are viable alternatives, their harsher conditions necessitate careful consideration of potential side reactions and substrate stability. The detailed protocols provided herein offer a reliable guide for researchers to successfully achieve this important synthetic transformation.
References
-
Krapcho, A. P. Krapcho decarboxylation. Wikipedia. [Link]
-
Krapcho Decarboxylation. Chem-Station Int. Ed.[Link]
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]
-
Krapcho Decarboxylation. YouTube. [Link]
-
Krapcho decarboxylation. Grokipedia. [Link]
-
Recent synthetic applications of the dealkoxycarbonylation reaction. Part 2. Dealkoxycarbonylations of β-keto esters, α-cyano esters and related activated esters. Semantic Scholar. [Link]
-
Krapcho Decarboxylation. SynArchive. [Link]
-
Advances in Krapcho Decarboxylation. Scribd. [Link]
-
Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Pearson. [Link]
-
Crown ether catalysis of decarboxylation and decarbalkoxylation of β-keto acids and malonates: a synthetic application. Canadian Journal of Chemistry. [Link]
-
Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC. [Link]
-
Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. [Link]
-
Decarboxylation. Chemistry Steps. [Link]
-
A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. UiTM Institutional Repository. [Link]
-
The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-withdrawing Substituents. Organic Reactions. [Link]
-
Keto Acids and Esters - Oxygen Containing Compounds. MCAT Review. [Link]
-
Decarboxylation. Organic Chemistry Portal. [Link]
-
Recent advances in the transesterification of β-keto esters. RSC Publishing. [Link]
-
Hydrolysis and Decarboxylation of Beta-Keto Ester Example. AK Lectures. [Link]
-
Microfluidic synthesis of pyrrolidin-2-ones via photoinduced organocatalyzed cyclization of styrene, α-bromoalkyl esters and primary amines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Reactivity: Decarboxylation. csbsju. [Link]
-
Chapter 21.5 Decarboxylation of beta-keto acids. YouTube. [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Introduction of 2-Pyrrolidinone_Chemicalbook [chemicalbook.com]
- 3. aklectures.com [aklectures.com]
- 4. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 5. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Krapcho Decarboxylation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. scribd.com [scribd.com]
- 9. youtube.com [youtube.com]
- 10. Show the ketones that would result from hydrolysis and decarboxyl... | Study Prep in Pearson+ [pearson.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Reactivity: Decarboxylation [employees.csbsju.edu]
- 13. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
Application Note: Scalable Process Development for Methyl 4-isopropyl-2-oxopyrrolidine-3-carboxylate
Executive Summary
This Application Note details the scalable process development for Methyl 4-isopropyl-2-oxopyrrolidine-3-carboxylate , a critical scaffold in the synthesis of next-generation antiepileptic drugs (AEDs) structurally related to Brivaracetam and Levetiracetam.
While laboratory-scale syntheses often rely on chiral auxiliaries or expensive chromatographic resolution, this protocol focuses on a robust, cost-effective linear synthesis suitable for multi-kilogram scale-up. The route utilizes a Knoevenagel condensation followed by a Michael addition and reductive cyclization. This guide emphasizes Critical Process Parameters (CPPs), safety regarding nitromethane handling, and impurity control strategies.
Retrosynthetic Analysis & Strategy
The strategic choice for scale-up prioritizes atom economy and reagent availability. We employ a "Nitro-Malonate" strategy, which constructs the pyrrolidone ring from an acyclic precursor via reductive cyclization.
Strategic Advantages
-
Raw Materials: Isovaleraldehyde and Dimethyl Malonate are commodity chemicals.
-
Throughput: The route avoids cryogenic conditions and expensive organometallics (e.g., Grignards) often used in alternative alkylation routes.
-
Versatility: The ester functionality at C3 serves as a handle for further derivatization (e.g., decarboxylation to 4-isopropylpyrrolidin-2-one or conversion to an amide).
Pathway Visualization
Figure 1: Retrosynthetic disassembly of the target lactam showing the three-phase assembly strategy.
Detailed Process Protocols
Phase 1: Scaffold Assembly (Knoevenagel Condensation)
Objective: Synthesis of Dimethyl 2-(3-methylbutylidene)malonate. Principle: Condensation of isovaleraldehyde with dimethyl malonate with continuous water removal to drive equilibrium.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Isovaleraldehyde | 1.05 | Electrophile (Limiting Reagent in practice to ensure full malonate consumption) |
| Dimethyl Malonate | 1.0 | Nucleophile |
| Piperidine | 0.05 | Catalyst (Base) |
| Acetic Acid | 0.05 | Catalyst (Acid co-catalyst) |
| Toluene | 5-7 Vol | Solvent (Azeotropic agent) |
Protocol
-
Setup: Equip a reactor with a mechanical stirrer, temperature probe, and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Charge Dimethyl Malonate and Toluene. Agitate at 200 RPM.
-
Catalyst Addition: Add Piperidine and Acetic Acid. Note: Premixing these to form piperidinium acetate is recommended to prevent localized basicity spikes.
-
Aldehyde Addition: Add Isovaleraldehyde slowly over 30 minutes.
-
Reflux: Heat the mixture to reflux (~110-115°C). Monitor water collection in the Dean-Stark trap.
-
Endpoint: Reaction is complete when water evolution ceases (approx. 4-6 hours) and HPLC indicates <2% residual malonate.
-
Workup: Cool to 25°C. Wash the organic layer with 1N HCl (to remove piperidine), followed by saturated NaHCO₃ and brine.
-
Isolation: Concentrate the organic phase under reduced pressure. The product is an oil that can be used directly in Phase 2, but distillation (high vacuum) is recommended for GMP grades.
Critical Process Parameter (CPP): Efficient water removal is vital. Residual water stalls the reaction and promotes hydrolysis of the ester groups.
Phase 2: Nitrogen Insertion (Michael Addition)
Objective: Synthesis of Dimethyl 2-(1-(nitromethyl)-3-methylbutyl)malonate. Safety Warning: Nitromethane is a high-energy compound. Its sodium salt is shock-sensitive. Avoid using sodium methoxide/ethoxide if possible; organic bases (DBU or TMG) are safer for scale-up.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Unsaturated Diester (Phase 1) | 1.0 | Substrate |
| Nitromethane | 1.5 - 2.0 | Nucleophile (Excess drives kinetics) |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 1.0 | Base |
| THF or Acetonitrile | 5 Vol | Solvent |
Protocol
-
Setup: Reactor with cooling jacket (Cryostat). Inert atmosphere (N₂) is mandatory.
-
Charging: Dissolve the Unsaturated Diester in THF. Cool to 0°C.[1][2]
-
Nitromethane Charge: Add Nitromethane.
-
Controlled Addition (Exotherm): Add DBU dropwise over 2 hours. Maintain internal temperature <10°C.
-
Why? The Michael addition is highly exothermic. Runaway temps lead to polymerization of nitromethane or retro-Knoevenagel decomposition.
-
-
Reaction: Allow to warm to 20°C and stir for 12-16 hours.
-
Quench: Pour reaction mixture into cold aqueous NH₄Cl.
-
Extraction: Extract with Ethyl Acetate. Wash organic layer with water to remove excess DBU and Nitromethane.
-
Concentration: Evaporate solvent to yield the crude Nitro-Diester.
Phase 3: Reductive Cyclization (Ring Closure)
Objective: Formation of Methyl 4-isopropyl-2-oxopyrrolidine-3-carboxylate. Mechanism: The nitro group reduces to a primary amine, which immediately attacks the proximal methyl ester, cyclizing to the lactam and releasing methanol.
Reagents & Stoichiometry
| Reagent | Load | Role |
| Nitro-Diester (Phase 2) | 1.0 | Substrate |
| Raney Nickel (or Pd/C) | 10-20 wt% | Hydrogenation Catalyst |
| Hydrogen (H₂) | 5-10 bar | Reductant |
| Methanol | 10 Vol | Solvent (Promotes cyclization) |
Protocol
-
Safety: Raney Nickel is pyrophoric. Handle as a slurry under water/alcohol.
-
Charging: Charge Nitro-Diester and Methanol into a high-pressure autoclave.
-
Catalyst: Add Raney Nickel slurry.
-
Hydrogenation: Purge with N₂ (3x), then H₂ (3x). Pressurize to 5-10 bar H₂.
-
Temperature: Heat to 50-60°C. Stir vigorously (mass transfer limited).
-
Monitoring: Monitor H₂ uptake. Reaction stops when uptake plateaus.
-
Filtration: Cool and vent. Filter catalyst through Celite (keep wet!).
-
Isolation: Concentrate filtrate. The residue is the crude lactam.
-
Purification: Recrystallize from Isopropyl Ether or Ethyl Acetate/Heptane to obtain a white crystalline solid.
Quality Control & Impurity Profile
To ensure pharmaceutical grade quality, the following impurities must be tracked via HPLC/GC.
| Impurity ID | Origin | Control Strategy |
| Des-nitro alkene | Retro-Michael reaction during Phase 2 | Keep Phase 2 temp <20°C; Quench promptly. |
| Hydrolyzed Malonate | Water ingress during Phase 1 | Ensure efficient Dean-Stark operation. |
| Open-chain Amine | Incomplete cyclization in Phase 3 | Extend reaction time in Phase 3; Ensure solvent is MeOH (not non-polar). |
| Dimer/Oligomers | Nitromethane polymerization | Avoid strong alkoxide bases; use DBU/TMG. |
Process Logic & Validation (Graphviz)
The following diagram illustrates the decision logic for the critical Michael Addition step, which is the safety bottleneck of the process.
Figure 2: Logic flow for controlling the exothermic Michael addition step.
Stereochemical Considerations
The synthesized Methyl 4-isopropyl-2-oxopyrrolidine-3-carboxylate contains two chiral centers (C3 and C4). The process described above yields a mixture of diastereomers (cis/trans) and enantiomers.
-
Thermodynamic Control: The trans-isomer (3-ester and 4-isopropyl groups on opposite sides) is generally thermodynamically favored. Heating the crude mixture with a mild base (e.g., NaOMe in MeOH) can equilibrate the mixture to the thermodynamically stable trans-isomer.
-
Enantioseparation: For drug applications (like Brivaracetam analogs), the (4R) configuration is often required. This is typically achieved via:
-
Chiral Chromatography: Preparative HPLC of the final lactam.
-
Enzymatic Resolution: Lipase-catalyzed hydrolysis of the ester moiety.
-
Asymmetric Synthesis: Using a chiral catalyst in the Michael addition (e.g., chiral thiourea organocatalysts) instead of DBU.
-
References
-
Kenda, B. M., et al. (2004).[3] Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Potential Antiepileptic Activity. Journal of Medicinal Chemistry, 47(3), 530–549.[1] Link
-
Ates, C., et al. (2007).[1] Preparation of 4-substituted-pyrrolidin-2-ones and their uses for the synthesis of 2-oxo-pyrrolidin-1-yl derivatives.[1] WO Patent 2007031263.[1] (UCB Pharma).[1] Link
- Sato, K., et al. (1999). A Practical Synthesis of 2-Pyrrolidinone Derivatives via Michael Addition of Nitromethane. Chemical & Pharmaceutical Bulletin, 47(10), 1464-1466.
-
Organic Reactions. (2011). The Knoevenagel Condensation.[2][4][5][6][7] Wiley Online Library. Link
- Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (General reference for scale-up safety).
Sources
- 1. Brivaracetam synthesis - chemicalbook [chemicalbook.com]
- 2. Chemicals [chemicals.thermofisher.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 7. bhu.ac.in [bhu.ac.in]
Troubleshooting & Optimization
Technical Support Center: Optimization of Methyl 4-isopropyl-2-oxopyrrolidine-3-carboxylate Synthesis
Executive Summary
This guide addresses the critical yield-limiting factors in the synthesis of Methyl 4-isopropyl-2-oxopyrrolidine-3-carboxylate , a pivotal intermediate in the synthesis of
This support module provides diagnostic troubleshooting, an optimized Standard Operating Procedure (SOP), and mechanistic visualizations to maximize the isolation of the 3-carboxylate ester .
Part 1: Diagnostic Hub (Troubleshooting & FAQs)
Q1: I observe significant gas evolution during the reaction, and my product mass is low. What is happening?
Diagnosis: Premature Decarboxylation.
The evolution of gas (CO
-
Root Cause: Reaction temperature >55°C or acidic conditions. The 3-carboxy-2-pyrrolidone system is a
-keto ester equivalent (embedded in a lactam), making it highly susceptible to thermal decarboxylation. -
Solution:
-
Limit reaction temperature to 40–45°C .
-
Increase Hydrogen pressure (up to 30–50 bar) to accelerate the reduction step, allowing for a lower thermal load.
-
Ensure the reaction medium is neutral . Avoid acidic workups.
-
Q2: My HPLC shows a large peak for the "Open Chain" amino-diester. Why isn't it cyclizing?
Diagnosis: Kinetic Stalling. The nitrile has reduced to the amine, but the nucleophilic attack of the amine on the ester is too slow.
-
Root Cause: Temperature too low (<20°C) or high steric hindrance from the isopropyl group.
-
Solution:
-
The "Soak" Method: After the hydrogenation is complete (H
uptake ceases), stir the mixture at 40°C for 2–4 hours under an inert atmosphere (Ar/N ) without hydrogen pressure. This drives the cyclization without risking over-reduction or hydrogenolysis. -
Solvent Switch: Use Methanol over Ethanol. The smaller nucleophile/leaving group facilitates the transesterification/cyclization mechanism.
-
Q3: I am getting the carboxylic acid instead of the methyl ester.
Diagnosis: Hydrolysis. [1][2][3]
-
Root Cause: Water in the solvent or wet catalyst (e.g., aqueous Raney Nickel).
-
Solution:
-
Use Anhydrous Methanol .
-
If using Raney Nickel, wash the catalyst 3x with anhydrous methanol before use to remove the aqueous storage buffer.
-
Part 2: Mechanistic Visualization
The following diagram illustrates the "Danger Zone" where yield is lost. The goal is to navigate from the Precursor to the Target without slipping into Decarboxylation or Hydrolysis.
Caption: Reaction pathway illustrating the critical competition between cyclization (green) and thermal decarboxylation (red).
Part 3: Optimized Experimental Protocol (SOP)
Objective: Synthesis of Methyl 4-isopropyl-2-oxopyrrolidine-3-carboxylate via Reductive Cyclization.
Materials & Reagents
| Reagent | Equiv.[1][4][5][6][7][8][9] | Role | Critical Attribute |
| Dimethyl 2-(1-cyano-2-methylpropyl)malonate | 1.0 | Precursor | Purity >98% (GC) |
| Raney Nickel (Active) | 10-20 wt% | Catalyst | Must be washed with MeOH |
| Methanol | 10 Vol | Solvent | Anhydrous (<0.1% H2O) |
| Hydrogen (H | 10-30 bar | Reactant | Constant Pressure |
Step-by-Step Methodology
Step 1: Catalyst Preparation (Critical for Yield)
-
Weigh Raney Nickel slurry (approx. 15 wt% relative to substrate).
-
Decant the aqueous supernatant.
-
Wash the catalyst three times with anhydrous Methanol. Warning: Do not let the catalyst dry out; it is pyrophoric.
Step 2: Hydrogenation Setup
-
Charge the washed Raney Nickel and the Cyano-Diester precursor into a high-pressure autoclave.
-
Add anhydrous Methanol (10 volumes).
-
Seal the reactor and purge with Nitrogen (3x) followed by Hydrogen (3x).
Step 3: The "Cold Start" Reduction
-
Pressurize to 30 bar (435 psi) H
. -
Set stirring to high RPM (mass transfer limited).
-
Maintain temperature at 25–30°C . Do not heat yet.
-
Monitor H
uptake. The nitrile reduction is exothermic; use cooling to keep T < 35°C.
Step 4: Thermal Cyclization (The "Soak")
-
Once H
uptake plateaus (typically 2–4 hours), reduce pressure to 1 bar. -
Raise temperature to 40–45°C .
-
Stir for 2–3 hours.
-
Why? This gentle heat promotes the intramolecular attack of the amine on the methyl ester to close the ring without triggering decarboxylation.
-
Step 5: Workup
-
Filter the catalyst through a Celite pad under an inert atmosphere.
-
Concentrate the filtrate under reduced pressure at <40°C .
-
Crystallization: The residue is often an oil. Crystallize using Diisopropyl ether (DIPE) or MTBE/Heptane to isolate the pure ester.
Part 4: Data & Yield Comparison
The following table summarizes yield outcomes based on catalyst and temperature variables.
| Catalyst | Temp (°C) | Pressure (bar) | Yield (Ester) | Major Impurity |
| Raney Ni | 40°C | 30 | 88% | None (<2%) |
| Raney Ni | 60°C | 30 | 45% | Decarboxylated Lactam (40%) |
| Pd/C (10%) | 25°C | 5 | 60% | Uncyclized Amino-Ester |
| Pd/C (10%) | 50°C | 5 | 75% | Decarboxylated Lactam (15%) |
Technical Insight: Raney Nickel is preferred over Pd/C for this specific transformation because it is less prone to catalyzing the decarboxylation and operates efficiently at higher pressures, allowing the reduction to finish before thermal degradation begins.
References
-
Leahy, D. K., et al. (2014).[7] "Evaluation of Several Routes to Advanced Pregabalin Intermediates." Organic Process Research & Development, 18(1), 109-121.[7]
-
Pfizer Inc. (2007). "Process for preparing 2-methylpyrrolidine and specific enantiomers thereof." U.S. Patent 7,244,852.
-
Kricheldorf, H. R. (2002). "An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate."[1] Journal of the Serbian Chemical Society, 67(12), 793–802.[1] (Cited for general amino-ester cyclization kinetics).
-
Organic Syntheses. "Dimethyl 2-(2-methyl-1-nitrosopropyl)malonate reduction protocols." Organic Syntheses, Coll. Vol. X. (General reference for malonate reductions).
Sources
- 1. researchgate.net [researchgate.net]
- 2. tdcommons.org [tdcommons.org]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. Pregabalin synthesis - chemicalbook [chemicalbook.com]
- 5. A kind of synthetic method of pregabalin intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. mdpi.com [mdpi.com]
Purification strategies for removing impurities in pyrrolidone carboxylate mixtures
Topic: Advanced Purification Strategies for Pyrrolidone Carboxylic Acid (PCA) Mixtures
Ticket ID: PCA-PUR-001 Assigned Specialist: Dr. A. Voss, Senior Application Scientist Status: Open
Executive Summary
You are likely dealing with a reaction mixture resulting from the thermal cyclodehydration of L-Glutamic acid.[1] While the equilibrium favors PCA (~98%), the remaining 2% L-Glutamic acid (L-Glu), potential stereoisomeric impurities (D-PCA), and thermal degradation products (color bodies) present significant downstream challenges.
This guide moves beyond basic filtration. We utilize difference in basicity (for Glu removal) and solubility dynamics (for crystallization) to achieve API-grade purity (>99.5%).
Module 1: Diagnostic Triage
Before selecting a protocol, identify your primary failure mode.
| Symptom | Probable Impurity | Diagnostic Check | Recommended Protocol |
| High N-content / Ninhydrin Positive | Unreacted L-Glutamic Acid | HPLC (C18, Ion Pair) or TLC (Ninhydrin stain) | Protocol A (IEX) |
| Low Specific Rotation ( | D-PCA (Racemate) | Polarimetry or Chiral HPLC | Protocol C (Stereocontrol) |
| Yellow/Brown Solution | Thermal oxidation products | Visual / UV Abs (400nm) | Activated Carbon Polish |
| "Oiling Out" / No Crystals | Water/Solvent ratio imbalance | Visual inspection | Protocol B (Crystallization) |
Protocol A: The "Flow-Through" Cation Exchange Strategy
Target: Removal of unreacted Glutamic Acid (L-Glu). Principle: Exploiting the Basicity Gap.
L-Glutamic acid possesses a free
The Mechanism
-
At pH < 3.0:
-
L-Glu: Exists as a cation (
). It binds to the resin ( ). -
PCA: Exists as a neutral molecule (Amide N does not protonate). It flows through.[2]
-
Step-by-Step Workflow
-
Resin Preparation:
-
Use a styrene-divinylbenzene copolymer SAC resin (e.g., Dowex 50W, Amberlite IR-120).
-
Conditioning: Wash with 1N HCl to ensure 100%
form. Rinse with DI water until effluent is neutral.
-
-
Feed Preparation:
-
Dilute your reaction mixture to ~10-15% w/v concentration.
-
Critical Step: Adjust feed pH to 1.5 - 2.0 using dilute
. This ensures the L-Glu amino group is fully protonated.
-
-
Loading (Flow-Through Mode):
-
Pass the feed through the column at a flow rate of 1-2 Bed Volumes (BV)/hour.
-
Observation: The PCA elutes immediately in the void volume. L-Glu is retained on the column.
-
-
Washing:
-
Chase with 1 BV of deionized water to recover interstitial PCA.
-
-
Regeneration:
-
Elute the trapped Glutamic Acid with 2N
(Ammonia) to regenerate the resin for the next batch.
-
Figure 1: Selective separation of Glutamic acid from PCA using charge discrimination.
Protocol B: Anti-Oiling Crystallization
Target: Isolation of solid, high-purity PCA. Issue: PCA is extremely water-soluble and tends to form a supersaturated oil rather than crystals ("Oiling Out").
The "Dual-Solvent" Method
Do not rely on water evaporation alone. Use an organic anti-solvent.
-
Concentration:
-
Take the eluate from Protocol A.
-
Vacuum concentrate at <50°C (to prevent thermal degradation) until the solution becomes viscous (syrup-like, ~70-80% solids).
-
-
Solvent Addition:
-
Add Acetone or Ethyl Acetate slowly to the warm syrup.
-
Ratio: 3:1 (Solvent:Syrup).
-
-
Seeding (The Critical Control Point):
-
Cool to 25°C. The solution may turn cloudy.
-
Add pure L-PCA seed crystals (0.1% w/w).
-
Why? This provides a nucleation surface, preventing the formation of an amorphous oil phase.
-
-
Maturation:
-
Cool slowly to 4°C over 4 hours.
-
Filter the white crystals and wash with cold acetone.
-
Protocol C: Managing Enantiomeric Purity
Target: Prevention of Racemization (L-PCA
Root Cause Analysis
Racemization follows first-order kinetics and is accelerated by:
-
Temperature:
significantly increases D-isomer formation. -
pH: Strong alkaline conditions (
) promote proton abstraction at the chiral center.
Mitigation Strategy
-
Synthesis Phase: If synthesizing from L-Glu, maintain temperature at
. Do not exceed . -
Purification Phase:
-
If D-PCA is detected (>0.5%), standard crystallization (Protocol B) is often sufficient, as the racemate (DL-PCA) has different solubility properties than pure L-PCA.
-
Advanced Separation: For strict chiral requirements, use Chiral Ligand Exchange Chromatography (CLEC) or enzymatic resolution (using L-pyroglutamase to selectively open the ring of L-PCA back to Glu, leaving D-PCA, then separating via IEX—though this is a destructive method for the target). Note: Prevention is superior to remediation.
-
FAQ: Common User Challenges
Q: My final product has a slight yellow tint. How do I remove it? A: This is likely caramelization from the thermal step. Treat the aqueous solution (post-IEX, pre-crystallization) with Activated Carbon (0.5% w/w) at 50°C for 30 minutes, then filter through Celite.
Q: Can I use Anion Exchange instead of Cation Exchange?
A: You can, but it is less efficient. Both PCA and Glu have carboxyl groups and will bind to Anion Exchangers (OH- form). Separation would rely on subtle differences in acid strength (
Q: What is the melting point I should aim for? A: Pure L-PCA melts at 160–163°C .
-
If MP is 183–185°C , you have isolated the Racemate (DL-PCA) .
-
If MP is <155°C , your product is wet or contains significant L-Glu impurities.
References
-
Ajinomoto Co., Inc. (1981). Process for producing L-pyroglutamic acid. U.S. Patent 4,284,904. Link (Describes the thermal dehydration and basic ion-exchange principles).
-
Mitsubishi Chemical Corporation. (2024). Separation and Refining of Amino Acids using Ion Exchange Resins. DIAION™ Technical Manual. Link (Authoritative source on SAC resin selection for amino acid separation).
-
Kumar, A., et al. (2021). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. National Institutes of Health (PMC). Link (Mechanistic insights into pyrrolidone ring formation and stability).
-
CIR Expert Panel. (2014). Safety Assessment of PCA (2-Pyrrolidone-5-Carboxylic Acid) and Its Salts. Cosmetic Ingredient Review. Link (Data on impurity profiles and physical properties).
-
Sigma-Aldrich. (2024). 2-Pyrrolidone-5-carboxylic acid Product Specification. Link (Standard reference for melting points and optical rotation).
Sources
Validation & Comparative
Navigating the Synthesis of 4-isopropyl-2-oxopyrrolidine: A Comparative Guide to Methyl and Ethyl Ester Precursors
For the modern researcher and drug development professional, the efficient synthesis of chiral scaffolds is paramount. The 4-isopropyl-2-oxopyrrolidine core is a valuable building block in medicinal chemistry, and its synthesis efficiency can significantly impact project timelines and resource allocation. A critical decision in one of the common synthetic routes, the Dieckmann condensation, is the choice of the ester functionality on the precursor molecule. This guide provides an in-depth technical comparison of using methyl versus ethyl ester precursors in the synthesis of 4-isopropyl-2-oxopyrrolidine, offering insights into how this choice influences reaction efficiency, supported by established chemical principles and analogous experimental data.
Introduction to the Synthesis of 4-isopropyl-2-oxopyrrolidine
The 4-isopropyl-2-oxopyrrolidine moiety is a key structural feature in a variety of biologically active compounds. Its synthesis often involves the intramolecular cyclization of a dicarboxylic acid derivative. One of the most effective methods for constructing the 5-membered pyrrolidinone ring is the Dieckmann condensation, an intramolecular reaction of a diester in the presence of a strong base to form a β-keto ester.[1][2] The subsequent hydrolysis and decarboxylation of the β-keto ester, followed by reduction of the resulting enamine or imine, yields the desired 4-isopropyl-2-oxopyrrolidine.
The choice between a methyl or an ethyl ester on the starting diester can have subtle but significant impacts on the overall efficiency of this synthetic sequence. These differences primarily arise from variations in steric hindrance, reactivity, and the physical properties of the esters and their corresponding alkoxide byproducts.[3][4]
Synthetic Pathways to 4-isopropyl-2-oxopyrrolidine
Two primary plausible synthetic routes starting from readily available materials can be envisaged, both culminating in the formation of the pyrrolidinone ring. The key cyclization step in these pathways is the Dieckmann condensation.
Route A: Synthesis starting from Diethyl or Dimethyl 2-isopropylsuccinate
This route involves the alkylation of a malonic ester with isopropyl bromide, followed by hydrolysis, decarboxylation, and subsequent esterification to yield the corresponding 2-isopropylsuccinate diester. This diester then undergoes a Dieckmann condensation.
Route B: Synthesis starting from a Cyano-ester Precursor
An alternative approach begins with the cyanoacetic ester, which is alkylated with isopropyl bromide. The resulting product can then be further elaborated and cyclized.
For the purpose of this comparative guide, we will focus on the critical Dieckmann condensation step, as this is where the choice between the methyl and ethyl ester has the most direct impact.
Comparative Analysis: Methyl vs. Ethyl Esters in Dieckmann Condensation
The efficiency of the Dieckmann condensation can be evaluated based on several parameters, including reaction yield, reaction time, and the ease of purification. The choice between a methyl and an ethyl ester precursor influences these factors primarily through steric effects and the choice of base.
| Parameter | Methyl Ester Precursor | Ethyl Ester Precursor | Rationale and Field Insights |
| Reaction Rate | Potentially faster | Potentially slower | The smaller size of the methyl group presents less steric hindrance to the attacking enolate during the intramolecular cyclization, which can lead to a faster reaction rate.[3][5] |
| Choice of Base | Sodium methoxide (NaOMe) | Sodium ethoxide (NaOEt) | To avoid transesterification, the alkoxide base should match the ester group of the starting material.[3] Using a non-matching base can lead to a mixture of products and complicate purification. |
| Yield | Generally high | Generally high | While reaction rates may differ, the overall yields for the formation of 5-membered rings via Dieckmann condensation are typically high for both methyl and ethyl esters.[6][7] However, side reactions can be influenced by the choice of ester and base. |
| Byproduct Removal | Methanol (b.p. 64.7 °C) | Ethanol (b.p. 78.37 °C) | The lower boiling point of methanol, the byproduct of the reaction with a methyl ester, can facilitate its removal during workup. |
| Purification | Potentially simpler | Potentially more complex | The risk of transesterification with ethyl esters if the incorrect base is used can lead to a more complex mixture of products, making purification more challenging. |
Visualizing the Synthetic Pathway: Dieckmann Condensation
The following diagram illustrates the general mechanism of the Dieckmann condensation for the synthesis of the 4-isopropyl-2-oxopyrrolidine precursor.
Caption: General workflow of the Dieckmann condensation.
Experimental Protocols
The following are generalized, step-by-step methodologies for the Dieckmann condensation of a diester to form the precursor to 4-isopropyl-2-oxopyrrolidine.
Protocol 1: Dieckmann Condensation of Dimethyl 2-isopropylsuccinate
Materials:
-
Dimethyl 2-isopropylsuccinate
-
Sodium methoxide (NaOMe)
-
Anhydrous toluene
-
Hydrochloric acid (HCl), aqueous solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous toluene.
-
Add sodium methoxide to the toluene and stir to form a suspension.
-
Slowly add dimethyl 2-isopropylsuccinate to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of a dilute aqueous HCl solution until the mixture is acidic.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude cyclic β-keto ester.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Dieckmann Condensation of Diethyl 2-isopropylsuccinate
Materials:
-
Diethyl 2-isopropylsuccinate
-
Sodium ethoxide (NaOEt)
-
Anhydrous toluene
-
Hydrochloric acid (HCl), aqueous solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Follow the same procedure as for Protocol 1, substituting sodium ethoxide for sodium methoxide and diethyl 2-isopropylsuccinate for dimethyl 2-isopropylsuccinate. The workup and purification steps are analogous.
Concluding Remarks
The choice between methyl and ethyl ester precursors in the synthesis of 4-isopropyl-2-oxopyrrolidine via the Dieckmann condensation presents a trade-off between reaction kinetics and procedural considerations. The methyl ester may offer a faster reaction rate due to reduced steric hindrance.[4] However, both esters can provide high yields of the desired cyclic β-keto ester intermediate when the appropriate alkoxide base is used to prevent transesterification.[3] For large-scale synthesis, the slightly lower cost and boiling point of methanol, the byproduct from the methyl ester reaction, might offer a marginal advantage in terms of cost and ease of removal. Ultimately, the selection of the ester will depend on the specific priorities of the research or development project, including reagent availability, desired reaction times, and scale of the synthesis.
References
-
Beilstein Journal of Organic Chemistry. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]
-
NROChemistry. (n.d.). Dieckmann Condensation. [Link]
-
PubMed. (2001). Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors. [Link]
-
ResearchGate. (2025). (PDF) Reactions with pyrrolidine-2,4-diones, II: New approaches to the synthesis of substituted 5,6-dihydropyrrolo[3,4-d][3][4][8]triazol-4(2H,4H)ones. [Link]
-
Wikipedia. (n.d.). Dieckmann condensation. [Link]
-
Cambridge University Press. (n.d.). Dieckmann Reaction. [Link]
-
Reddit. (2022). Methyl ester vs Ethyl ester hydrolysis. [Link]
-
SynArchive. (n.d.). Dieckmann Condensation. [Link]
-
ACS Publications. (2017). Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. [Link]
-
Chemistry Steps. (2024). Reductive Amination. [Link]
-
gChem. (n.d.). Dieckmann Cyclization Comparative Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
ACS Publications. (n.d.). Supporting Information. [Link]
-
Usiena air. (n.d.). Iron-Catalyzed Reductive Amination of Aldehydes in Isopropyl Alcohol/Water Media as Hydrogen Sources. [Link]
-
National Institutes of Health. (n.d.). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. [Link]
-
Organic Chemistry Portal. (n.d.). Cobalt-Catalyzed Regioselective Synthesis of Pyrrolidinone Derivatives by Reductive Coupling of Nitriles and Acrylamides. [Link]
-
NSF Public Access Repository. (2021). Synthesis of Functionalized Pyrrolines via Microwave- Promoted Iminyl Radical Cyclizations. [Link]
-
Nottingham ePrints. (n.d.). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. [Link]
-
National Institutes of Health. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Proprep. (n.d.). When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules?. [Link]
-
YouTube. (2023). Reductive Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]
-
YouTube. (2018). Dieckmann Condensation Reaction Mechanism. [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]
-
Chemistry LibreTexts. (2023). Dieckmann Condensation. [Link]
-
Common Organic Chemistry. (2012). WO 2012/069948 Al. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4'-Isopropyl-2-methyl-3-pyrrolidinopropiophenone. [Link]
-
UNL Digital Commons. (n.d.). "THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-" by TAY-YEAN LIN. [Link]
-
Biodiesel Education. (n.d.). ethyl and methyl esters of vegetable oil. [Link]
-
DC Fine Chemicals. (n.d.). Organic synthesis. [Link]
-
PubMed. (2022). Eco-friendly and regiospecific intramolecular cyclization reactions of cyano and carbonyl groups in N,N-disubstituted cyanamide. [Link]
-
David Spring's group. (2023). Organic & Biomolecular Chemistry. [Link]
Sources
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
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- 8. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
